Cas no 83905-01-5 (Azithromycin)

Azithromycin Propiedades químicas y físicas
Nombre e identificación
-
- Azithromycin
- CP 62993
- 9-deoxo-9a-methyl-9a-aza-9a-homoerythromycin A
- Azenil
- Azimin
- AzithroMycin Identity
- Aziwok
- Aztrin
- N-methyl-11-aza-10-de-oxo-10-dihydroerythromycin A
- Setron
- Tobil
- xz405
- XZ-450
- Zeto
- Zifin
- 9-Deoxo-9a-methyl-9a-aza-homoerythromycin A
- 11-(4-Dimethylamino-3-hydroxy-6-methyl-oxan-2-yl)oxy-2-ethyl-3,4,10-tr
- (2R,3S,4R,5R,8R,10R,11R,13S,14R)-11-[(2S,3R,4S,6R)-4-Dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- Zithromax
- Sumamed
- Zitromax
- Zmax
- Azithromycinum
- Azithromycine
- Hemomycin
- Azitrocin
- Azasite
- Zithrax
- Azitromax
- Mixoterin
- Zitrotek
- Misultina
- Zitrim
- Tromix
- Zmas
- Azithromycinum [Latin]
- Azithromycine [French]
- Zithromax IV
- AZITHROMYCIN DIHYDRATE
- Z-Pak
- Aritromicina [Spanish]
- C38H72N2O12
- Azithromycin (anhydrous)
- J2KLZ20U1M
- Azythromycin
- Azithromycin (AID
- Azithromycin Capsules
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one (ACI)
- 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-, [2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*)]- (ZCI)
- 9-Deoxo-9a-methyl-9a-aza-9a-homoetrythromycin A
- Aruzilina
- Arzomicin
- Auricin
- Auricin (polyketide antibiotic)
- Azadose
- Azatril
- Azee
- Aziromycin
- Azisara
- Azithral
- Azithrocin
- Azithromycin A
- Aziwin
- AZM
- Azomycin
- Azomycin (macrolide)
- Durasite
- Macromycin
- Macrozit
- MeSH ID: D017963
- N-Methyl-11-aza-10-deoxo-10-dihydroerythromycin A
- Sanhe
- Shimen
- Sumazid
- Tridosil
- Trozocina
- Ultreon
- Xithron
- Xithrone
- XZ 405
- XZ 450
- Zi-Factor
- MLS001332500
- Azithromycin (AIDS Initiative)
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-((2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-1-oxa-6-azacyclopentadecan-15-one
- CP62,993
- DCH3
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- NCGC00090753-03
- SR-05000002067
- Azithromycinum (Latin)
- NS00000204
- Azitromin
- NINDS_000233
- A-9940
- HMS3259D10
- AC-16014
- CHEBI:2955
- Azithromycin, Antibiotic for Culture Media Use Only
- Azithromycin,(S)
- DivK1c_000233
- SBI-0206706.P001
- SCHEMBL23481
- KBioSS_000787
- HSDB 7205
- CAS-83905-01-5
- IDI1_000233
- Azitromicina [Spanish]
- S01AA26
- CCG-39360
- Azithromycin, European Pharmacopoeia (EP) Reference Standard
- Zmax SR
- F94OW58Y8V
- NSC 758625
- HMS2232M10
- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
- AZITHROMYCIN [INN]
- AZITHROMYCIN (USP MONOGRAPH)
- BRN 5387583
- CP-62993-3
- DTXSID8030760
- KBio3_001505
- KBioGR_000731
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- N-methyl-11-aza-10-deoxy-10-dihydroerythromycin A
- ZIT
- Azifast
- MLS001055353
- Azithromycin [USAN:INN:BAN]
- DB00207
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)13-((2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-1-oxa-6-azacyclopentadecan-15-one
- Zitromax Avium 600
- AZITHROMYCIN [HSDB]
- AB00698251-10
- NCGC00090753-01
- Spectrum2_001582
- J01FA10
- BDBM50373918
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranoside
- AKOS015895044
- MLS001304005
- 1-Oxa-6-azacyclopentadecan-15-one, 13-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*))-
- 9-Deoxo-9a-aza-9a-methyl-9a-homoerythromycin A
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- KBio2_003355
- Tox21_111008
- Zythromax
- KBio2_005923
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-((2S,3R,4S,6R)-
- AZITHROMYCIN [MI]
- Zentavion
- SR-05000002067-1
- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-?-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-?-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
- AZITHROMYCIN [WHO-DD]
- A905251
- N46072
- MLS001201763
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- Azithromycin for peak identification, European Pharmacopoeia (EP) Reference Standard
- Spectrum_000307
- azithromycin anhydrous
- BRD-K74501079-001-18-1
- KBio1_000233
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranoside
- NCGC00258564-01
- 1-Oxa-6-azacyclopentadecan-15-one, 13-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-
- EC 617-500-5
- AZITHROMYCIN [USP MONOGRAPH]
- MLS001332499
- CP-62993
- Zithromac
- Azyter
- SR-05000002067-2
- SPECTRUM1503679
- Azithromycin (Zithromax)
- NSC643732
- NCGC00090753-04
- HMS1922G12
- HMS500L15
- SPBio_001544
- UNII-J2KLZ20U1M
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-
- HMS2094M11
- Tox21_201011
- 83905-01-5
- Azitromicine
- HY-17506
- CP-62,993
- BSPBio_002285
- GTPL6510
- Z-Pak (Azithromycin)
- Azithramycine
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- DRG-0104
- Azimakrol
- NCGC00090753-02
- Spectrum5_001867
- KBio2_000787
- Toraseptol
- Zithromycin
- MLS001066331
- Azithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard
- Anhydrous azithromycin
- AB00698251_11
- NSC-758625
- Q165399
- Spectrum3_000653
- CHEMBL529
- Trulimax
- Azithromycin Identity, United States Pharmacopeia (USP) Reference Standard
- CCRIS 1961
- A-9941
- Azitromicina
- DTXCID6010760
- SMR000471864
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-2-ethyl-3,4,10-trihydroxy-13-((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yloxy)-3,5,6,8,10,12,14-heptamethy...
- NCGC00090753-06
- NC00712
- [2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*)]-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-.alpha.-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-
- Azigram
- Azithromycin, analytical standard
- Z1558483766
- Spectrum4_000186
- Aritromicina
- BIDD:GT0792
- HB4336
- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L</span>-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D</span>-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
- AZITHROMYCIN, UNSPECIFIED HYDRATION
- 1ST7816
- A2076
- BRD-K74501079-001-15-7
-
- MDL: MFCD00873574
- Renchi: 1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
- Clave inchi: MQTOSJVFKKJCRP-BICOPXKESA-N
- Sonrisas: O([C@@H]1O[C@H](C)C[C@H](N(C)C)[C@H]1O)[C@H]1[C@@](O)(C)C[C@@H](C)CN(C)[C@H](C)[C@@H](O)[C@@](O)(C)[C@@H](CC)OC(=O)[C@H](C)[C@@H](O[C@@H]2O[C@@H](C)[C@H](O)[C@](C)(OC)C2)[C@@H]1C
- Brn: 5387583
Atributos calculados
- Calidad precisa: 748.50900
- Masa isotópica única: 748.50852574 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 14
- Recuento de átomos pesados: 52
- Cuenta de enlace giratorio: 7
- Complejidad: 1150
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 18
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Peso molecular: 749.0
- Superficie del Polo topológico: 180
- Xlogp3: 4
Propiedades experimentales
- Color / forma: White crystals.
- Denso: 1.2±0.1 g/cm3
- Punto de fusión: 113-115 ºC
- Punto de ebullición: 822.1±65.0°C at 760 mmHg
- Punto de inflamación: 451.0±34.3 °C
- índice de refracción: 1.536
- Disolución: soluble in ethanol and DSMO, minimally soluble in water
- Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.
- PSA: 180.08000
- Logp: 1.83860
- Disolución: Uncertain.
- Rotación específica: D20 -37° (c = 1 in CHCl3)
- Presión de vapor: 2.65X10-24 mm Hg at 25 °C (est)
Azithromycin Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H317-H334
- Declaración de advertencia: P261-P280-P342 + P311
- Wgk Alemania:2
- Código de categoría de peligro: 42/43
- Instrucciones de Seguridad: 22-36/37-45
- Rtecs:RN6960000
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Azithromycin Datos Aduaneros
- Código HS:2941500000
- Datos Aduaneros:
China Customs Code:
2941500000
Azithromycin PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6401-10 mg |
Azithromycin |
83905-01-5 | 99.90% | 10mg |
¥319.00 | 2022-04-26 | |
Enamine | EN300-124208-0.1g |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
83905-01-5 | 95% | 0.1g |
$486.0 | 2023-02-15 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17062-25g |
Azithromycin |
83905-01-5 | BR,98% | 25g |
¥280.00 | 2021-09-02 | |
Hello Bio | HB4336-250mg |
Azithromycin |
83905-01-5 | >98% | 250mg |
£284 | 2024-07-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13256-25mg |
Azithromycin |
83905-01-5 | 98% | 25mg |
¥643.00 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A59370-5g |
Azithromycin |
83905-01-5 | 5g |
¥79.0 | 2021-09-10 | ||
Apollo Scientific | BIA0165-1g |
Azithromycin |
83905-01-5 | 1g |
£32.00 | 2025-02-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-254949B-500mg |
Azithromycin, |
83905-01-5 | 958 ug/mg | 500mg |
¥1880.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-217686-1mg |
Azithromycin-d3, |
83905-01-5 | ≥98% | 1mg |
¥2181.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6401-500 mg |
Azithromycin |
83905-01-5 | 99.90% | 500MG |
¥4107.00 | 2022-04-26 |
Azithromycin Métodos de producción
Synthetic Routes 1
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9.0 - 10.0
1.3 Reagents: Formic acid ; rt → 42 °C; 12 h, pH 5.0 - 6.0, 38 - 42 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10.3 - 10.8
Synthetic Routes 5
Synthetic Routes 6
1.2 Reagents: Citric acid Solvents: Acetone , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 2.5, rt; rt → 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 11.5, < 10 °C
1.5 Reagents: Formic acid , Dichloromethane Solvents: Dichloromethane ; rt → reflux; 5 h, reflux
Synthetic Routes 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
Azithromycin Raw materials
- 1-Oxa-6-azacyclopentadecan-15-one, 13-[[2,6-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl]oxy]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-ethyl-3,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]...
- Azathramycin
- Azithromycin Impurity 2
- 342371-84-0
- Erythromycin A 6,9-Imino Ether
Azithromycin Preparation Products
Azithromycin Literatura relevante
-
Raghu Raj,Kirkwood M. Land,Vipan Kumar RSC Adv. 2015 5 82676
-
Amol Vijay Sonawane,Z. V. P. Murthy Environ. Sci.: Water Res. Technol. 2023 9 86
-
Ghaidaa S. Daood,Hamidon Basri,Johnson Stanslas,Hamid Reza Fard Masoumi,Mahiran Basri RSC Adv. 2015 5 82654
-
Maohua Chen,Jiaojun Wei,Songzhi Xie,Xinyan Tao,Zhanlin Zhang,Pan Ran,Xiaohong Li Nanoscale 2019 11 1410
-
Isabel S. Hernandes,Haroldo C. Da Silva,Hélio F. Dos Santos,Eloah P. ávila,Mauro V. De Almeida,Matheus G. R. Gomes,Diego F. S. Paschoal,Wagner B. De Almeida Phys. Chem. Chem. Phys. 2022 24 22845
Información adicional sobre Azithromycin
Azithromycin (83905-01-5): Propiedades químicas y aplicaciones en medicina
El Azithromycin (número CAS 83905-01-5) es un antibiótico macrólido ampliamente utilizado en el tratamiento de infecciones bacterianas. Su estructura química, derivada de la eritromicina, presenta un anillo lactónico de 15 miembros, lo que le confiere una mayor estabilidad frente a los ácidos gástricos en comparación con otros macrólidos. Esta propiedad permite una mejor absorción oral, un factor clave en su popularidad clínica. Además, su farmacocinética única, caracterizada por una semivida prolongada y una excelente penetración tisular, reduce la frecuencia de dosificación, mejorando la adherencia del paciente.
Azithromycin (83905-01-5): Mecanismo de acción y resistencia bacteriana
El mecanismo de acción del Azithromycin se basa en la inhibición de la síntesis proteica bacteriana al unirse a la subunidad 50S del ribosoma. Este proceso bloquea la translocación de péptidos, evitando el crecimiento bacteriano. Sin embargo, la aparición de resistencia bacteriana es un tema crítico en la investigación actual. Mutaciones en los genes rRNA 23S o la expresión de bombas de eflujo específicas reducen la eficacia del fármaco. Estudios recientes destacan su potencial en terapias combinadas para superar estos desafíos, especialmente en infecciones por Streptococcus pneumoniae y Haemophilus influenzae.
Azithromycin (83905-01-5): Usos clínicos y tratamiento de infecciones
El Azithromycin es ampliamente recetado para infecciones del tracto respiratorio, como neumonía adquirida en la comunidad y bronquitis aguda. Su espectro de actividad incluye bacterias Gram-positivas y Gram-negativas, así como patógenos atípicos como Mycoplasma pneumoniae. Durante la pandemia de COVID-19, se investigó su posible efecto antiinflamatorio en combinación con otros fármacos, aunque su uso rutinario no está respaldado por evidencia sólida. Actualmente, su aplicación en infecciones de transmisión sexual, como la clamidia, sigue siendo un pilar terapéutico.
Azithromycin (83905-01-5): Perfil de seguridad y efectos secundarios
Aunque el Azithromycin es generalmente bien tolerado, puede causar efectos adversos como molestias gastrointestinales (náuseas, diarrea) en hasta el 10% de los pacientes. En casos raros, se han reportado arritmias cardíacas, especialmente en personas con prolongación del intervalo QT. La monitorización es crucial en pacientes con factores de riesgo cardiovascular. Revisiones recientes subrayan la importancia de evaluar interacciones farmacológicas, particularmente con anticoagulantes y antiarrítmicos, para minimizar riesgos.
Azithromycin (83905-01-5): Innovaciones en formulaciones y futuro terapéutico
Las investigaciones actuales exploran nuevas formulaciones de Azithromycin, como nanopartículas y sistemas de liberación sostenida, para mejorar su biodisponibilidad y reducir efectos secundarios. Además, su potencial como agente inmunomodulador en enfermedades crónicas (ej. EPOC) está bajo estudio. La combinación con otros antibióticos para tratar infecciones multirresistentes representa otra línea prometedora. Con su número CAS 83905-01-5 como referencia, este fármaco sigue siendo un eje en el desarrollo de terapias antimicrobianas avanzadas.
83905-01-5 (Azithromycin) Productos relacionados
- 763924-54-5(2-Desethyl-2-propylazithromycin)
- 8004-87-3(Basic Violet 1)
- 612069-31-5(3’-N-Desmethyl-3’-N-tosyl Azithromycin)
- 612069-30-4(3'-N-4-(Acetylamino)phenylsulfonyl-3'-N-demethyl Azithromycin)
- 10191-41-0(DL-alpha-Tocopherol)
- 119-36-8(Methyl salicylate)
- 114-07-8(Erythromycin)
- 90503-06-3(Azithromycin N-Oxide)
- 1264-62-6(Erythromycin ethylsuccinate)
- 18323-44-9(Clindamycin)

